molecular formula C12H10F3N3O3S B041818 3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester CAS No. 293326-85-9

3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester

Cat. No.: B041818
CAS No.: 293326-85-9
M. Wt: 333.29 g/mol
InChI Key: NBPPNMMMFLLZSK-UHFFFAOYSA-N
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Description

Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available raw materials, moderate reaction conditions, and efficient purification techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-18-5-6(9(17-18)12(13,14)15)10(19)16-7-3-4-22-8(7)11(20)21-2/h3-5H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPNMMMFLLZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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